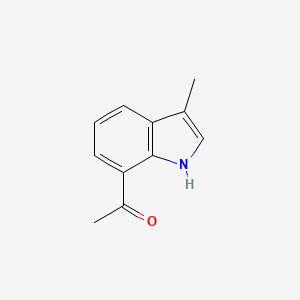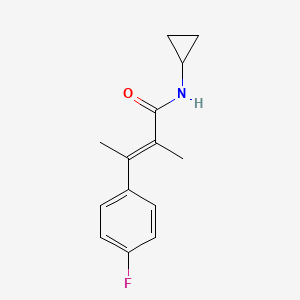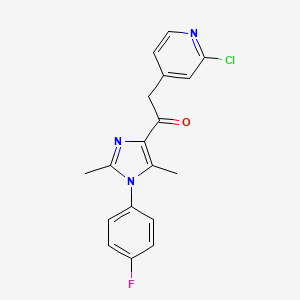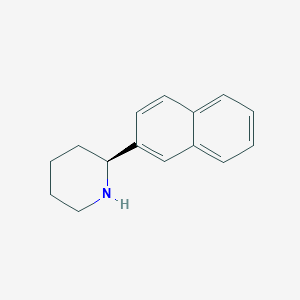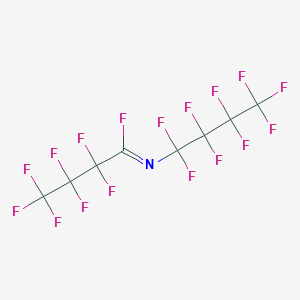
Per-fluoro-5-azanon-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Per-fluoro-5-azanon-4-ene is a fluorinated organic compound known for its unique chemical properties and reactivity. It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These bonds confer exceptional stability and resistance to degradation, making PFAS valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Per-fluoro-5-azanon-4-ene can be synthesized through several methods. One common approach involves the reaction of perfluoro-2-methylpent-2-ene with guanidine hydrochloride in the presence of triethylamine. This reaction yields 2-amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine and 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine . Another method involves the reaction with potassium thiocyanate (KSCN) in an aprotic dipolar solvent, producing perfluoro-1-(butylimino)butyl isothiocyanate .
Industrial Production Methods: Industrial production of fluorinated compounds, including this compound, often involves telomerization, electrochemical fluorination (ECF), and direct fluorination. These methods allow for the large-scale synthesis of fluorinated building blocks, which are then used to produce various PFAS .
Analyse Des Réactions Chimiques
Types of Reactions: Per-fluoro-5-azanon-4-ene undergoes several types of chemical reactions, including nucleophilic substitution, cyclization, and addition reactions. For example, it reacts with primary amines containing a 2,6-di-tert-butylphenol fragment in the presence of triethylamine to form azetidine, 1,2-dihydroazete, and 1,2-dihydro-1,3-diazete derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include guanidine hydrochloride, potassium thiocyanate, and primary amines. Reaction conditions often involve the use of aprotic dipolar solvents and bases such as triethylamine .
Major Products Formed: The major products formed from reactions with this compound include fluorinated pyrimidines, triazines, isothiocyanates, and various heterocyclic compounds .
Applications De Recherche Scientifique
Per-fluoro-5-azanon-4-ene has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex fluorinated compounds. In biology and medicine, fluorinated compounds are studied for their potential use in drug development and as imaging agents due to their unique properties . In industry, this compound is used in the production of non-stick coatings, firefighting foams, and other materials that require high chemical resistance and stability .
Mécanisme D'action
The mechanism of action of per-fluoro-5-azanon-4-ene involves its strong carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. This stability allows the compound to interact with various molecular targets and pathways, making it useful in applications that require long-lasting and durable materials .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to per-fluoro-5-azanon-4-ene include perfluoro-2-methylpent-2-ene, perfluoro-1-(butylimino)butyl isothiocyanate, and other perfluorinated alkenes and amines .
Uniqueness: What sets this compound apart from other similar compounds is its specific reactivity with guanidine hydrochloride and primary amines, leading to the formation of unique heterocyclic compounds. Additionally, its stability and resistance to degradation make it particularly valuable in industrial applications .
Propriétés
Formule moléculaire |
C8F17N |
|---|---|
Poids moléculaire |
433.06 g/mol |
Nom IUPAC |
(1Z)-2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride |
InChI |
InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23/b26-1- |
Clé InChI |
DVQXCHAOWHNHSQ-CYPCERQJSA-N |
SMILES isomérique |
C(=N/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(\C(C(C(F)(F)F)(F)F)(F)F)/F |
SMILES canonique |
C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


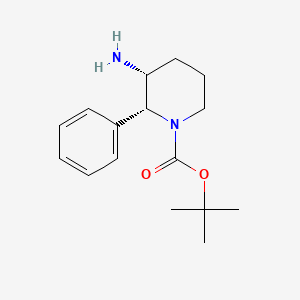

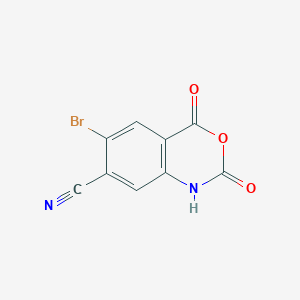
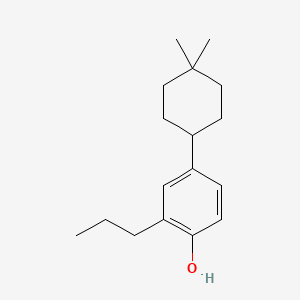
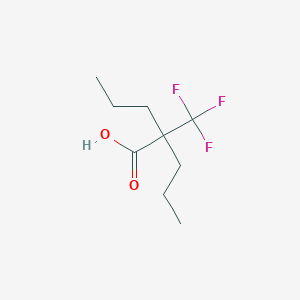
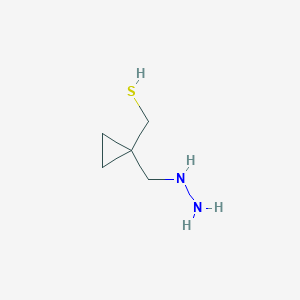
methanone](/img/structure/B15200630.png)
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
